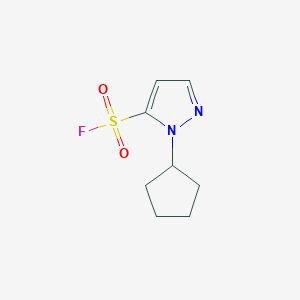

2-Cyclopentylpyrazole-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sulfonyl fluorides can be synthesized from sulfonamides. The method involves the formation of the sulfonyl chloride by the reaction of Pyry-BF4 and MgCl2, and subsequent in situ conversion to the more robust and stable sulfonyl fluoride by the presence of KF .Chemical Reactions Analysis

Sulfonyl fluorides have been utilized in various chemical reactions. They have found applications in organic synthesis, chemical biology, drug discovery, and materials science .Aplicaciones Científicas De Investigación

Heterocyclic Sulfonyl Fluorides Synthesis

A study by Tucker et al. (2015) demonstrated an efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This approach effectively utilized a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the versatility of sulfonyl fluorides in accessing various heterocyclic compounds with potential pharmaceutical applications (Tucker, Chenard, & Young, 2015).

Cycloaddition Reactions

Kumara Swamy et al. (2022) developed a (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides, facilitating rapid construction of pyrazole or triazole cores. This method highlights the role of sulfonyl fluorides in constructing complex nitrogen-containing heterocycles, which are central to many pharmacological agents (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).

Sulfonyl Fluorides in Medicinal Chemistry

Wu and Qin (2023) and Chen et al. (2017) both emphasize the synthesis of sulfonyl fluorides with pyrazolone or 1,3-dicarbonyl compounds, leading to the creation of δ-sultone fused heterocycles and pyrazolo[1,5-a]quinolinyl sulfonyl fluorides. These studies illustrate the potential of sulfonyl fluorides in the development of new drug candidates and highlight their synthetic utility in creating novel heterocyclic compounds (Wu & Qin, 2023); (Chen et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopentylpyrazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c9-14(12,13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHINSTSNYZGLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2584569.png)

![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)

![Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate](/img/structure/B2584572.png)

![1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one](/img/structure/B2584574.png)

![5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B2584584.png)

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)